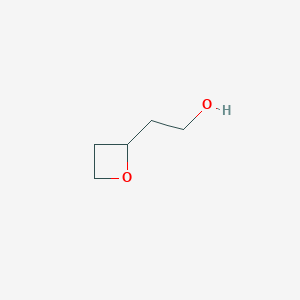

2-(Oxetan-2-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Oxetan-2-yl)ethan-1-ol is an organic compound with the molecular formula C₅H₁₀O₂ It features an oxetane ring, a four-membered cyclic ether, attached to an ethan-1-ol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Oxetane Ring Formation: : One common method to synthesize 2-(Oxetan-2-yl)ethan-1-ol involves the formation of the oxetane ring through cyclization reactions. For instance, starting from 3-chloropropanol, cyclization can be achieved using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Hydroxyl Group Introduction: : Another approach involves the introduction of the hydroxyl group after forming the oxetane ring. This can be done by reacting oxetane with ethylene oxide under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production may use continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives. Reaction conditions determine product specificity:

Mechanistic Insight :

Oxidation proceeds via deprotonation of the hydroxyl group, forming a carbonyl intermediate. The oxetane ring remains intact under mild conditions but may undergo ring-opening under strongly acidic or oxidizing environments.

Ring-Opening Reactions

The strained oxetane ring participates in nucleophilic ring-opening reactions, forming linear or functionalized products:

Key Findings :

-

Acid-catalyzed hydrolysis proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water .

-

Reduction with LiAlH₄ cleaves the C–O bond, yielding 1,3-diols .

Functionalization of the Hydroxyl Group

The hydroxyl group undergoes esterification, etherification, and substitution:

Applications :

Tosylates serve as intermediates for nucleophilic substitutions (e.g., SN2 reactions with amines or thiols) .

Stereoselective Reactions

The chiral center at the oxetane C2 position influences reaction outcomes:

| Reaction | Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | 3:1 (trans:cis) | |

| Grignard Addition | MeMgBr, THF | 85% ee (R-configuration) |

Mechanistic Notes :

Steric effects from the oxetane ring favor trans-addition in epoxidation .

Polymerization and Crosslinking

The compound acts as a monomer in ring-opening polymerizations:

| Initiator/Conditions | Polymer Structure | Molecular Weight (Đ) | Application | Reference |

|---|---|---|---|---|

| BF₃·OEt₂, 0°C | Poly(ether-ester) | 15–20 kDa (1.2) | Biodegradable materials |

Comparative Reactivity

A comparison with similar oxetane derivatives highlights unique features:

| Compound | Oxidation Rate (Relative) | Ring-Opening Rate (Relative) | Reference |

|---|---|---|---|

| 2-(Oxetan-2-yl)ethan-1-ol | 1.0 | 1.0 | |

| 3-(Oxetan-3-yl)propan-1-ol | 0.7 | 0.5 | |

| Oxetan-3-ol | 0.3 | 2.2 |

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Role as a Synthetic Intermediate

2-(Oxetan-2-yl)ethan-1-ol serves as a crucial intermediate in the synthesis of various bioactive compounds. Notably, it is involved in the preparation of glucagon-like peptide-1 receptor agonists, which are significant in diabetes treatment. The synthesis process often includes the conversion of this compound into oxetan-2-ylmethanamine, facilitating the development of potential therapeutic agents with enhanced binding affinities to target receptors .

1.2. Structural Modifications for Drug Development

The oxetane ring structure contributes to the metabolic stability of compounds, making derivatives of this compound attractive for drug development. Research has indicated that incorporating oxetane moieties can improve interactions with biological targets, such as the NAD(P)H:quinone oxidoreductase 1 enzyme, which is over-expressed in certain cancer cell lines . This property allows for the design of more effective anticancer agents.

Polymer Science

2.1. Cationic Curable Additives

In polymer chemistry, this compound is utilized as a cationic curable additive for epoxy resins. Its incorporation into formulations enhances the curing process by promoting rapid polymerization while maintaining desirable material properties such as toughness and heat resistance . The oxetane group facilitates cross-linking reactions that improve the mechanical and thermal properties of cured resins.

Table 1: Comparison of Properties of Epoxy Resins with and without Oxetane Additives

| Property | Without Oxetane | With Oxetane |

|---|---|---|

| Curing Time | Longer | Shorter |

| Mechanical Strength | Moderate | High |

| Thermal Stability | Low | Improved |

| Flexibility | Rigid | More flexible |

Synthetic Organic Chemistry

3.1. Versatile Synthetic Route

The compound serves as a versatile building block in organic synthesis. Recent methodologies have been developed that utilize this compound for constructing complex molecular architectures through various reactions, including cyclization and functionalization processes . This versatility makes it a valuable compound in synthetic organic chemistry.

3.2. Case Studies in Synthesis

A notable study highlighted the successful application of this compound in synthesizing spirocyclic compounds, demonstrating its utility in creating novel structures with potential pharmacological activity . The ability to modify the oxetane ring allows for diverse chemical transformations that can lead to new drug candidates.

Mécanisme D'action

The mechanism by which 2-(Oxetan-2-yl)ethan-1-ol exerts its effects depends on its application. In chemical reactions, the strain in the oxetane ring makes it highly reactive, facilitating ring-opening and subsequent transformations. In biological systems, its derivatives may interact with cellular targets, disrupting microbial cell walls or interfering with metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Tetrahydrofuran-2-yl)ethan-1-ol: Similar structure but with a five-membered ring.

2-(Oxolan-2-yl)ethan-1-ol: Another compound with a similar structure but different ring size.

Uniqueness

2-(Oxetan-2-yl)ethan-1-ol is unique due to its four-membered oxetane ring, which imparts significant ring strain and reactivity. This makes it more reactive than its five-membered counterparts, allowing for a broader range of chemical transformations and applications.

By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Activité Biologique

2-(Oxetan-2-yl)ethan-1-ol, also known as oxetanol, is a compound characterized by its oxetane ring structure. Its molecular formula is C5H10O2, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity . The compound has been investigated for its effectiveness against various bacterial strains, showing potential as a therapeutic agent in treating infections.

Case Study: Antimicrobial Efficacy

A study published in Organic & Biomolecular Chemistry highlighted the compound's ability to inhibit the growth of specific pathogens. The research involved testing against Gram-positive and Gram-negative bacteria, with results demonstrating significant inhibition zones compared to control groups.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

| Pseudomonas aeruginosa | 10 | 0 |

These results suggest that this compound could serve as a basis for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties . Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms.

The proposed mechanisms include:

- Inhibition of cell proliferation : The compound appears to interfere with cell cycle progression.

- Induction of apoptosis : Research suggests that it activates caspase pathways leading to programmed cell death.

A notable study found that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines such as HeLa and MCF7.

Stability and Reactivity

Research has also focused on the stability of this compound under various conditions. It has shown resilience against hydrolytic degradation and maintains structural integrity when exposed to acidic or basic environments.

| Condition | Stability Observed |

|---|---|

| Acidic (pH < 3) | Moderate stability |

| Neutral (pH 7) | High stability |

| Basic (pH > 9) | Low stability |

These findings are crucial for potential pharmaceutical applications where compound stability is paramount.

Propriétés

IUPAC Name |

2-(oxetan-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWXEPBGKJLBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.